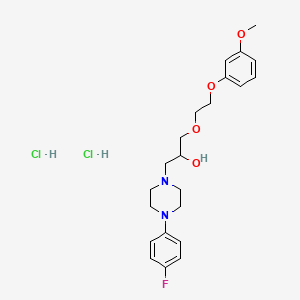

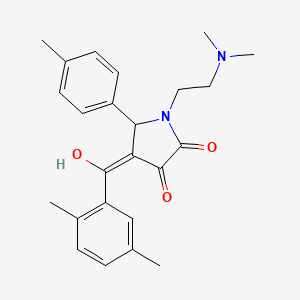

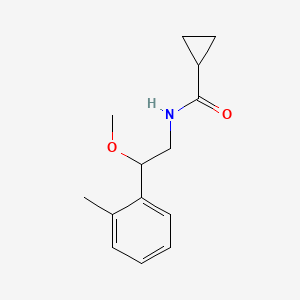

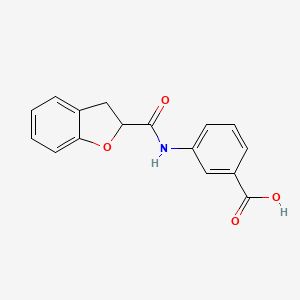

![molecular formula C17H16Cl3NO2 B2515635 N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide CAS No. 303091-83-0](/img/structure/B2515635.png)

N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related butanamide derivatives typically involves multi-step reactions starting from various organic acids, which are converted into esters, then hydrazides, and subsequently into the desired butanamide compounds. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves stirring 5-substituted-1,3,4-oxadiazol-2-thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and NaH .

Molecular Structure Analysis

The molecular structure of butanamide derivatives is often elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry. X-ray diffraction analysis is also used to determine the crystal structure of these compounds, providing insights into their solid-state arrangements and intermolecular interactions, such as hydrogen bonding .

Chemical Reactions Analysis

Butanamide derivatives can participate in various chemical reactions, including cyclocondensation and reactions with chloroacetyl chloride. These reactions are used to synthesize a wide range of compounds with potential biological activities. For example, N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives are synthesized via cyclocondensation of Schiff bases with triethylamine and chloroacetyl chloride .

Physical and Chemical Properties Analysis

The physical properties of butanamide derivatives, such as melting points, solubility, and acidity, are characterized to understand their behavior in different environments. For example, the pKa values of dihydroxybutanamides in DMSO are lower than those of amides without hydroxyl groups, indicating the role of hydrogen bonds in stabilizing the corresponding anions . The thermal and electrochemical properties of butanamide derivatives and their metal complexes are also studied to understand their stability and reactivity .

Scientific Research Applications

Analysis in Environmental Samples

- Herbicide Detection in Soil : A method for the simultaneous determination of chlorophenoxy acid herbicides and their esters in soil, including compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), was developed. The approach used high-performance liquid chromatography (HPLC) with ultrasonic extraction and temperature gradient for effective analysis of these herbicides in soil samples (Rosales-Conrado et al., 2002).

Synthesis and Metabolism Studies

- Progabide Synthesis : Progabide, closely related to N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide, was synthesized for pharmacokinetic and metabolism studies. This synthesis was important for understanding the drug's behavior in the body (Allen & Giffard, 1982).

Environmental Impact and Analysis

- Herbicide Analysis in Water : A rapid method for analyzing chlorophenoxy acid herbicides in water was developed. This methodology is crucial for monitoring environmental contamination by such herbicides, which can include derivatives of this compound (Catalina et al., 2000).

Chemical Synthesis and Applications

- Synthesis of Butanamide Derivatives : Research on the synthesis of various butanamide derivatives, including compounds related to this compound, has been conducted. This is relevant for developing new chemical entities with potential applications in different fields (Noshi, 2014).

Pharmacological Research and Drug Development

- Anticonvulsant Drug Development : Studies involving progabide and its derivatives, which are structurally similar to this compound, have contributed significantly to the development of new anticonvulsant drugs. These studies include the synthesis, evaluation, and understanding of the mechanisms of these compounds (Worms et al., 1982).

Mechanism of Action

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that n-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl3NO2/c18-13-5-3-12(4-6-13)11-21-17(22)2-1-9-23-16-8-7-14(19)10-15(16)20/h3-8,10H,1-2,9,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEQUVVUOMSTNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)

![1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2515556.png)

![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)

![3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515563.png)

![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2515573.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)